molecular formula C4H11ClN2O2 B043379 2-Amino-3-(methylamino)propanoic acid hydrochloride CAS No. 20790-76-5

2-Amino-3-(methylamino)propanoic acid hydrochloride

Cat. No. B043379
CAS RN: 20790-76-5
M. Wt: 154.59 g/mol
InChI Key: VDXYGASOGLSIDM-UHFFFAOYSA-N
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Description

2-Amino-3-(methylamino)propanoic acid hydrochloride, also known as methylaminoacetic acid hydrochloride (MAAH), is a common organic compound used in various scientific and medical research applications. MAAH is a derivative of the amino acid alanine and is a white, odorless, crystalline solid. It is soluble in water, alcohol, and ether, and is used as a reagent in many organic syntheses. MAAH has also been studied as an inhibitor of certain enzymes and as a potential therapeutic agent in certain medical conditions.

Scientific Research Applications

  • Pharmaceutical Intermediate Production : Methylobacterium Y1-6 can produce S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity. This makes it a promising tool for drug research and the production of enantiopure compounds (Li et al., 2013).

  • Anti-Gastric Cancer Activity : A synthesized compound shows promising activity against human gastric cancer cell lines SGC-790, MKN-4, and MKN45 (Liu et al., 2019).

  • Synthesis of RWJ-53308 : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a component of RWJ-53308, has been developed (Zhong et al., 1999).

  • Microwave-assisted Synthesis : High yield synthesis of 2-aminonicotinic acids can be achieved by reacting 2-chloronicotinic acid with amines using microwave-assistance (Quevedo et al., 2009).

  • Found in Prochloron didemnii : 3-(N-Methylamino)glutaric acid, a new amino acid, was found in Prochloron didemnii, a unique prokaryotic algal symbiont (Summons, 1981).

  • Standards for Polysaccharide Methylation Studies : Partially O-methylated 2-deoxy-2-methylamino-D-glucoses are used as standards in polysaccharide methylation studies (Gorin & Finlayson, 1971).

  • Antimicrobial Activities : 2-arylhydrazononitriles are used to synthesize substances with antimicrobial activities against various microbes (Behbehani et al., 2011).

  • Fluorescence in Biological Assays : Derivatives with 3-(naphthalen-1-ylamino)propanoic acid exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).

Mechanism of Action

2-Amino-3-(methylamino)propanoic acid (BMAA) is a neurotoxic, excitatory amino acid . It has been linked through cycad use and consumption with the onset of a variant of amyotrophic lateral sclerosis occurring with high incidence in the western Pacific region .

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the GHS classification system . The signal word is Danger . The hazard statements include H318 . The precautionary statements include P280 - P305 + P351 + P338 .

Biochemical Analysis

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-Amino-3-(methylamino)propanoic acid hydrochloride can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

properties

IUPAC Name

2-amino-3-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYGASOGLSIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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